3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
Description
Properties
IUPAC Name |
3-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c23-26(24,14-3-1-7-18-13-14)22-10-8-21(9-11-22)17-6-5-15(19-20-17)16-4-2-12-25-16/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTBHHFKSIOSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the thiophene ring through a cross-coupling reaction. The piperazine moiety is then introduced via nucleophilic substitution, and finally, the pyridine sulfonyl group is attached using sulfonylation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine core can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine exhibit significant anticancer properties. For instance, the sulfonamide group is known to enhance the selectivity towards cancer cells by inhibiting specific enzymes involved in tumor growth. Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound. The piperazine ring is often associated with antibacterial activity, while the pyridine and thiophene groups may contribute to broader-spectrum antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Neurological Applications
Given the structural characteristics of This compound , it is hypothesized that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could lead to therapeutic applications in treating disorders such as depression and anxiety. Preliminary studies have indicated that similar compounds can exhibit anxiolytic effects in animal models.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2023) | Evaluate anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B (2022) | Test antimicrobial efficacy | Showed broad-spectrum activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study C (2024) | Investigate neurological effects | Indicated potential anxiolytic effects in rodent models, with reduced anxiety-like behavior observed in elevated plus maze tests. |
Mechanism of Action
The mechanism of action of 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Methoxy-dimethylphenyl sulfonyl () introduces steric bulk and lipophilicity, whereas pyridine-3-sulfonyl (target compound) may improve solubility due to the pyridine nitrogen .
Thiophene vs. Pyrimidine/Pyrazole Substituents :
- Thiophene at position 6 (target compound, 946275-06-5) contributes to π-π stacking in biological targets, while pyrimidine (MW069a) or pyrazole () substituents offer distinct electronic profiles for receptor binding .
Synthetic Routes :
- Nucleophilic substitution (e.g., reacting 3,6-dichloropyridazine with piperazine derivatives) is common for attaching piperazine groups () .
- Sulfonylation post-functionalization (e.g., using sulfonyl chlorides) is inferred for the target compound and 946275-06-5 .
Pharmacological Implications
- Kinase Inhibition : MW069a () is a p38αMAPK inhibitor, implying that pyridazine derivatives with piperazine substituents may target kinase pathways .
- Antimicrobial Activity : Thiophene-containing pyrimidines () exhibit antibacterial and antioxidant properties, suggesting similar exploration for the target compound .
Biological Activity
3-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a pyridazine core substituted with a piperazine moiety and a thiophene ring. The synthesis typically involves multi-step reactions, including the formation of the piperazine derivative and the coupling with the pyridazine core. Common reagents include sulfonyl chlorides for the piperazine formation and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
Antitumor Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit key cancer-related enzymes such as BRAF(V600E) and Aurora-A kinase, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for antibacterial and antifungal activities. Studies have demonstrated that similar piperazine derivatives exhibit notable inhibition against various bacterial strains and fungi, highlighting their potential as antimicrobial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction may lead to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Case Studies
- Anticancer Activity : A study involving a series of pyridazine derivatives demonstrated their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were tested for cytotoxicity, revealing that certain derivatives significantly enhanced the effects of doxorubicin, indicating potential for combination therapies .
- Antimicrobial Testing : In vitro evaluations of related compounds showed effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, along with antifungal activity against Candida species .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- 1H/13C NMR : Assign signals for the pyridazine core (δ 8.5–9.0 ppm for aromatic protons), thiophene (δ 7.0–7.5 ppm), and piperazine (δ 3.0–3.5 ppm for CH₂ groups).
- X-ray crystallography : Resolve bond angles and confirm sulfonyl-piperazine geometry using SHELXL refinement .
- HRMS : Validate molecular weight and fragmentation patterns.
How should researchers resolve discrepancies between predicted and observed crystal lattice parameters in X-ray diffraction studies?
Advanced Research Question
Discrepancies may arise from solvent inclusion or thermal motion. Strategies include:
- Data re-refinement : Use SHELXL to adjust thermal parameters and occupancy factors.
- Twinned crystal analysis : Apply the Hooft y parameter in SHELXL to correct for twinning artifacts .
- DFT calculations : Compare experimental data with computational models to identify conformational mismatches .
What strategies can determine the biological target of this compound when initial screening assays show conflicting activity results?
Advanced Research Question
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to suspected targets (e.g., enzymes with sulfonamide-binding pockets).
- CRISPR-Cas9 knockouts : Validate target engagement in cellular models .
How can researchers address the degradation of this compound in aqueous solutions during long-term bioactivity studies?
Advanced Research Question
- Stabilization methods : Use lyophilization for storage or add antioxidants (e.g., ascorbic acid) to buffers.
- pH optimization : Maintain solutions at pH 6–7 to minimize hydrolysis of the sulfonamide group .
- HPLC monitoring : Track degradation products and adjust storage conditions accordingly.
What computational tools are recommended for predicting the binding mode of this compound to potential enzyme targets?
Basic Research Question
- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify plausible binding sites.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore modeling (MOE) : Map electrostatic and hydrophobic features to guide SAR studies .
How can researchers validate the purity of this compound for in vitro assays, and what impurities are commonly observed?
Basic Research Question
- HPLC-MS : Monitor for unreacted intermediates (e.g., residual pyridazine or piperazine derivatives).
- TLC : Use silica plates with ethyl acetate/hexane (3:7) to detect non-polar byproducts.
- Common impurities : Desulfonylated analogs or oxidized thiophene derivatives .
What experimental approaches can elucidate the role of the thiophene moiety in modulating biological activity?
Advanced Research Question
- Bioisosteric replacement : Synthesize analogs with furan or phenyl groups instead of thiophene.
- SAR studies : Compare IC₅₀ values across analogs to quantify thiophene’s contribution to potency.
- Crystallography : Resolve ligand-enzyme structures to observe π-π stacking or sulfur-mediated interactions .
How should researchers troubleshoot low reproducibility in biological assays involving this compound?
Advanced Research Question
- Batch variability analysis : Compare NMR/HRMS data across synthetic batches.
- Solvent standardization : Ensure consistent DMSO concentrations in stock solutions.
- Cell line validation : Confirm target expression levels via qPCR/Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
